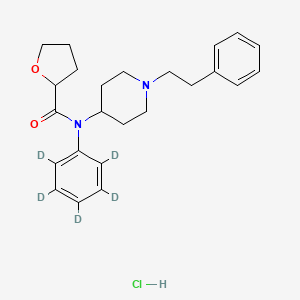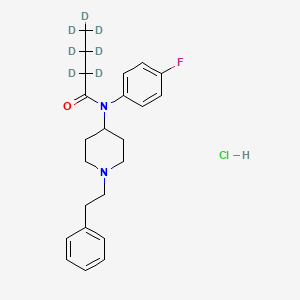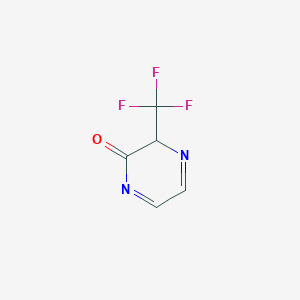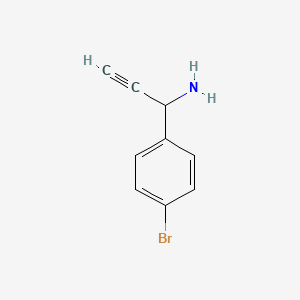
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic widely used in medical settings for pain management and anesthesia. This compound is part of a class of synthetic opioids known for their high potency and potential for abuse .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves several steps. The starting materials typically include phenethylamine and piperidine derivatives. The synthesis proceeds through a series of chemical reactions, including acylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing safety measures to handle the potent opioid. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing the compound’s potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, creating a variety of analogs with different pharmacological profiles .
Applications De Recherche Scientifique
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic opioids.
Biology: Researchers use this compound to investigate the biological effects of synthetic opioids on cellular and molecular levels.
Medicine: It serves as a model compound to develop new analgesics with improved safety profiles.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors contributes to its potent effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A widely used opioid analgesic with a similar structure but different pharmacokinetic properties.
Acetylfentanyl: Another synthetic opioid with a slightly different chemical structure, leading to variations in potency and duration of action.
Butyrfentanyl: A fentanyl analog with a butyryl group, affecting its pharmacological profile .
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is unique due to its specific chemical modifications, which can influence its binding affinity, potency, and duration of action. These modifications can make it a valuable tool in research for developing new analgesics and understanding the structure-activity relationships of synthetic opioids .
Propriétés
Formule moléculaire |
C24H31ClN2O2 |
|---|---|
Poids moléculaire |
420.0 g/mol |
Nom IUPAC |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-6,8-11,22-23H,7,12-19H2;1H/i2D,5D,6D,10D,11D; |
Clé InChI |
MXBPPYCITLQUNV-MYUNOUFISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4)[2H])[2H].Cl |
SMILES canonique |
C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)

![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
![5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B15134339.png)

![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)
![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B15134380.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
![6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide](/img/structure/B15134396.png)
